N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold widely studied for kinase inhibition and therapeutic applications. Its structure features:
- Pyrazolo[3,4-d]pyrimidine core: Positions 6 and 4 are substituted with ethylthio (-S-CH2CH3) and isopropylamino (-NH-CH(CH3)2) groups, respectively.
- 3,4-Difluorobenzamide side chain: Attached via a two-carbon ethyl linker to the pyrazolo[3,4-d]pyrimidine N1 position. The ethylthio and difluorobenzamide groups enhance lipophilicity and target binding, while the isopropylamino group may influence hydrogen-bonding interactions with kinase ATP pockets .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)13-10-23-27(17(13)26-19)8-7-22-18(28)12-5-6-14(20)15(21)9-12/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCVXFHDRINTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC(=C(C=C3)F)F)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors:
Synthesis of the pyrazolopyrimidine core: This step often begins with the condensation of suitable amines and thiols with pyrazole and pyrimidine derivatives under controlled conditions, typically involving heating and catalysts.
Alkylation: Introduction of the ethylthio group through alkylation reactions using ethyl halides in the presence of base.
Amidation: The final step involves the coupling of the pyrazolopyrimidine derivative with 3,4-difluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods:
Industrial methods follow similar routes but are optimized for large-scale production. This often includes continuous flow processes, utilization of automated synthesis equipment, and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can be subjected to oxidative conditions to introduce sulfoxide or sulfone groups.
Reduction: Selective reduction can alter the functional groups on the pyrazolopyrimidine core.
Substitution: Halide and nucleophilic substitutions, especially on the difluorobenzamide moiety.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidized products (sulfoxides, sulfones)
Reduced derivatives with altered functional groups
Substituted benzamide derivatives
Scientific Research Applications
Chemistry:
Utilized as intermediates in the synthesis of more complex organic molecules.
Biology:
Studied for its potential as a kinase inhibitor in cell signaling pathways.
Medicine:
Investigated for anticancer, anti-inflammatory, and antimicrobial activities.
Industry:
Explored as a potential material for the development of organic electronics due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound acts by inhibiting specific kinase enzymes, disrupting cell signaling pathways that are crucial for cell proliferation and survival. This inhibition is achieved through the binding of the compound to the ATP-binding site of the kinases, thereby preventing phosphorylation of downstream targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[3,4-d]Pyrimidine Derivatives
Key analogs from patent literature (PCT/US12/036594) include:
Structural Insights :
- Ethylthio vs.
- Isopropylamino (Position 4): This group is absent in Example 41 and Example 55.
- 3,4-Difluorobenzamide vs. Chromenone/Sulfonamide: The fluorinated benzamide in the target compound likely enhances aromatic π-π stacking and metabolic resistance compared to Example 41’s chromenone or Example 57’s sulfonamide .
Physicochemical and Pharmacokinetic Implications
- Solubility : The 3,4-difluorobenzamide group may reduce aqueous solubility relative to Example 57’s sulfonamide (polar sulfonyl group) but improve membrane permeability .
- Thermal Stability: Example 41’s lower melting point (102–105°C vs. ~200°C for typical pyrazolo[3,4-d]pyrimidines) suggests weaker crystallinity, possibly due to its chromenone side chain .
Biological Activity
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide (CAS Number: 941986-05-6) is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23FN6OS, with a molecular weight of 402.5 g/mol. The compound incorporates a pyrazolo[3,4-d]pyrimidine core with an ethylthio group and difluorobenzamide moiety, contributing to its distinct biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN6OS |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 941986-05-6 |
| Structure | Structure |
Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and pathways critical in disease processes. For instance:
- Inhibition of Protein Kinases : Many pyrazolopyrimidine derivatives are known to inhibit kinases involved in cancer proliferation. This compound may exhibit similar properties by targeting specific kinases within the phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in tumors .
- Antineoplastic Activity : Preliminary studies suggest that this compound could possess antineoplastic properties, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : The compound showed a notable reduction in cell viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity at low concentrations.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Pyrazolopyrimidines : A study highlighted the synthesis and evaluation of various pyrazolopyrimidine derivatives, showing that modifications at the 6-position significantly enhanced their anticancer activity .
- Mechanistic Insights : Another investigation pointed out that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Initial toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
